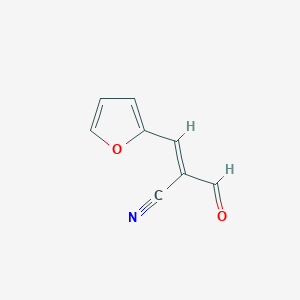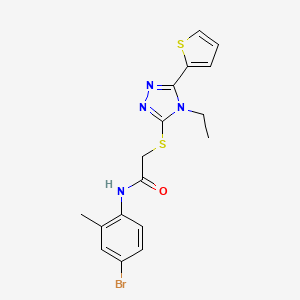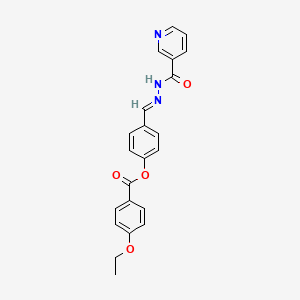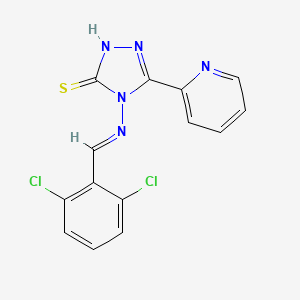
2-Formyl-3-(2-furyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-(2-furyl)acrylonitrile is a yellowish crystalline solid with a characteristic odor. It has the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. This compound is known for its unique structure, which includes a furan ring, an aldehyde group, and a nitrile group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(2-furyl)acrylonitrile typically involves the reaction of furfural with malononitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-3-(2-furyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions with reagents such as bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 2-Formyl-3-(2-furyl)acrylic acid.
Reduction: 2-Formyl-3-(2-furyl)ethylamine.
Substitution: 2-Bromo-3-(2-furyl)acrylonitrile.
Applications De Recherche Scientifique
2-Formyl-3-(2-furyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Formyl-3-(2-furyl)acrylonitrile involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-3-(2-thienyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Formyl-3-(2-pyridyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Formyl-3-(2-furyl)acrylonitrile is unique due to its combination of a furan ring, an aldehyde group, and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(E)-2-formyl-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4+ |
Clé InChI |
ZDACVGXCCPUBBA-QPJJXVBHSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C(/C=O)\C#N |
SMILES canonique |
C1=COC(=C1)C=C(C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)
![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)


![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)



